molecular formula C19H31N B12728241 8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane CAS No. 136375-94-5

8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane

Cat. No.: B12728241
CAS No.: 136375-94-5
M. Wt: 273.5 g/mol
InChI Key: YJCSNXASFMCCDI-UHFFFAOYSA-N
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Description

8-(Octylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane typically involves multiple steps, starting from cyclopentadiene and 1,4-benzoquinone. The process includes a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlong reduction . The optimal conditions for the Diels-Alder reaction are a reaction temperature of -11°C and a reaction time of 3 hours. For the [2+2] photo-cycloaddition, acetone is used as the solvent, with a raw materials concentration of 2 g/125 mL and a reaction time of 23 hours .

Industrial Production Methods

While specific industrial production methods for 8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions for these reactions depend on the desired outcome.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane involves its interaction with molecular targets through its high-energy density and stable structure. The compound can release energy upon undergoing chemical reactions, making it useful in applications requiring high energy output. The specific molecular pathways involved depend on the context of its use, such as fuel additives or drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane is unique due to the presence of the octylamino group, which can influence its reactivity and potential applications. This functional group can enhance the compound’s solubility in organic solvents and its interaction with other molecules, making it more versatile compared to its analogs.

Properties

CAS No.

136375-94-5

Molecular Formula

C19H31N

Molecular Weight

273.5 g/mol

IUPAC Name

N-octylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine

InChI

InChI=1S/C19H31N/c1-2-3-4-5-6-7-8-20-19-16-12-10-13-15-11(12)9-14(16)17(15)18(13)19/h11-20H,2-10H2,1H3

InChI Key

YJCSNXASFMCCDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1C2C3CC4C1C5C2CC3C45

Origin of Product

United States

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